

Physicochemical Profiling & Synthetic Utility of 3-(4-Bromophenoxy)piperidine

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Compound of Interest

Compound Name: 3-(4-Bromophenoxy)piperidine

CAS No.: 946714-44-9

Cat. No.: B1629609

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Executive Summary

3-(4-Bromophenoxy)piperidine is a versatile heterocyclic building block used extensively in Fragment-Based Drug Design (FBDD). Structurally, it consists of a piperidine ring linked via an ether bridge at the C3 position to a para-bromophenyl moiety. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in ligands targeting G-protein-coupled receptors (GPCRs)—specifically serotonin (5-HT) and dopamine receptors—and sigma receptors.

This guide provides a rigorous technical analysis of its physicochemical properties, specifically focusing on the critical distinction between Molecular Weight (MW) and Lipophilicity (LogP vs. LogD), and outlines a robust, self-validating synthetic protocol for its generation.

Physicochemical Specifications

Molecular Identity & Mass Spectrometry

Accurate mass characterization is the first step in library validation. The presence of the bromine atom provides a distinct isotopic signature (

and

in a ~1:1 ratio), which serves as a diagnostic tool in LC-MS analysis.

Property	Value / Descriptor	Notes
IUPAC Name	3-(4-bromophenoxy)piperidine	
CAS (HCl Salt)	1185025-37-9	Common commercial form
Chemical Formula		Free Base
Molecular Weight	256.14 g/mol	Average Mass
Monoisotopic Mass	255.0259 Da	For High-Res MS ()
Isotopic Pattern	M+ and (M+2)+	Distinct 1:1 doublet intensity

Lipophilicity: The LogP vs. LogD Dichotomy

For a piperidine-based drug candidate, reporting a single "LogP" value is scientifically insufficient and often misleading. The piperidine nitrogen is basic (

). Therefore, at physiological pH (7.4), the molecule exists predominantly in its protonated (cationic) form, drastically altering its partitioning behavior compared to the neutral species.

- cLogP (Calculated LogP): Refers to the neutral species.

- Value: ~2.8 – 3.1

- Driver: The lipophilic bromophenyl ring (+0.86

- -contribution) and the piperidine backbone drive this value up.

- LogD

(Distribution Coefficient): Refers to the effective lipophilicity at pH 7.4.

- Value: ~-0.1 – 0.8 (Estimated)

- Mechanism:^[1]^[2]^[3]^[4]^[5]^[6] Ionization increases water solubility by 2-3 log units. This lower LogD is advantageous for solubility but suggests that passive diffusion across the Blood-Brain Barrier (BBB) may rely on the small fraction of neutral species present at equilibrium or active transport mechanisms.



Senior Scientist Insight: When optimizing this scaffold for CNS penetration, do not rely solely on cLogP. Measure LogD

. If BBB penetration is poor, consider adding fluorine to the piperidine ring to lower the

of the amine, thereby increasing the fraction of neutral species at physiological pH.

Synthetic Utility & Protocols

The "Senior Scientist" Synthesis Route: Mitsunobu Coupling

While nucleophilic aromatic substitution (

) is possible, it typically requires strong electron-withdrawing groups on the benzene ring (e.g., nitro) or harsh conditions. The 4-bromo group is weakly activating. Therefore, the Mitsunobu Reaction is the superior, high-precision protocol for synthesizing **3-(4-bromophenoxy)piperidine** under mild conditions with stereochemical control (if using chiral starting materials).

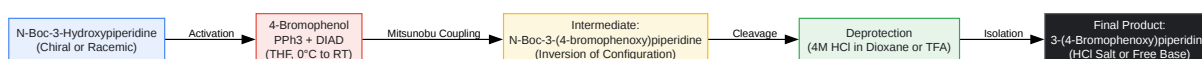
Reaction Scheme Logic:

- Protection: Use N-Boc-3-hydroxypiperidine to prevent amine interference and ensure solubility.
- Coupling: React with 4-bromophenol using Triphenylphosphine () and Diisopropyl azodicarboxylate (DIAD).

- Deprotection: Removal of the Boc group with TFA or HCl in Dioxane.

Visualization of Synthetic Workflow

The following diagram illustrates the critical path for synthesis, highlighting the inversion of configuration inherent to the Mitsunobu mechanism—a crucial detail if starting with a chiral 3-hydroxypiperidine.



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Caption: Step-wise synthetic pathway utilizing Mitsunobu coupling for stereochemical integrity.

Experimental Methodologies

Protocol A: Miniaturized Shake-Flask LogD

Determination

Objective: To empirically determine the distribution coefficient at pH 7.4, accounting for the ionization of the piperidine nitrogen.

Reagents:

- Phosphate-buffered saline (PBS), pH 7.4.
- 1-Octanol (HPLC grade).
- Test Compound: **3-(4-Bromophenoxy)piperidine** (10 mM DMSO stock).

Procedure:

- Pre-Saturation: Mix equal volumes of 1-octanol and PBS. Shake vigorously for 24 hours. Separate phases. This ensures the phases are mutually saturated, preventing volume changes during the assay.

- Preparation: In a 2 mL microtubes, add 495 μ L of pre-saturated PBS and 5 μ L of compound stock (Final conc: 100 μ M). Vortex.
- Partitioning: Add 500 μ L of pre-saturated 1-octanol.
- Equilibration: Shake on an orbital shaker (800 rpm) for 1 hour at 25°C. Centrifuge at 3000 x g for 5 minutes to fully separate phases.
- Quantification: Carefully remove aliquots from both the top (octanol) and bottom (buffer) layers. Analyze via LC-MS/MS.
- Calculation:

Protocol B: LC-MS Purity & Identity Verification

Objective: Confirm MW and purity (>95%) before biological testing.

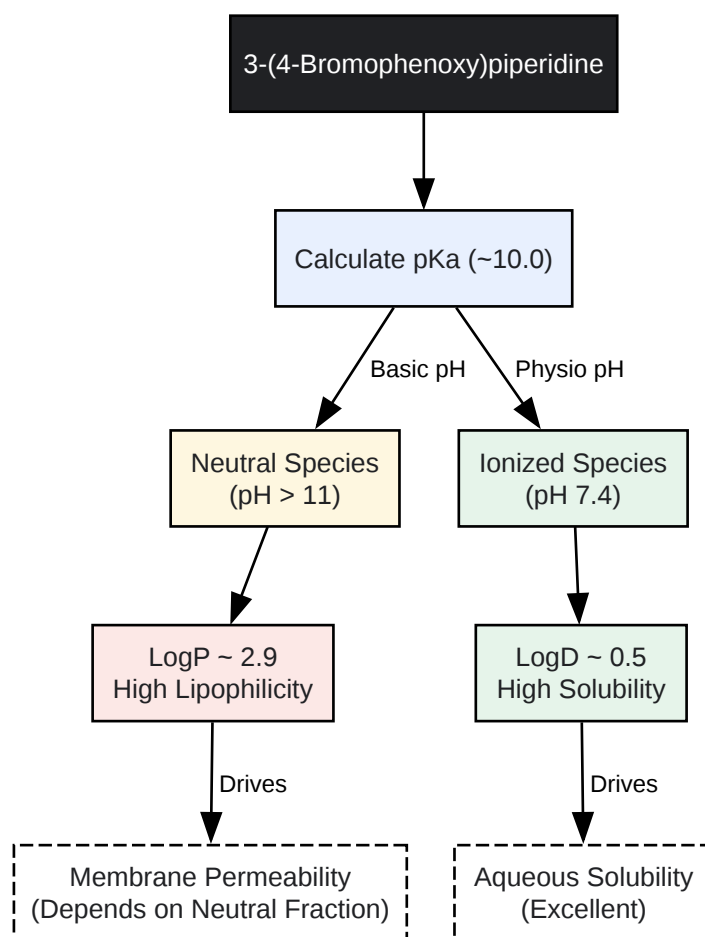
System: Agilent 1290 Infinity II LC with 6470 Triple Quad MS (or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 μ m). Mobile Phase:

- A: Water + 0.1% Formic Acid.
- B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 3 minutes. Detection: ESI Positive Mode. Look for parent ion

and the characteristic Br isotope peak at 258.1.

Logic of Lipophilicity & Drug Design

The following diagram explains the decision logic when evaluating this scaffold for drug discovery, specifically regarding its lipophilic balance.



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Caption: Impact of pH-dependent ionization on the physicochemical behavior of the scaffold.

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